molecular formula C13H12Cl2N2O2S B11200375 methyl 2-amino-6-(2,3-dichlorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate

methyl 2-amino-6-(2,3-dichlorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate

Cat. No.: B11200375
M. Wt: 331.2 g/mol
InChI Key: TXLCFGPLTWLGAM-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-(2,3-dichlorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate is a heterocyclic compound that contains a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-6-(2,3-dichlorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate typically involves the reaction of 2,3-dichlorobenzaldehyde with thiourea and methyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazine ring. The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-(2,3-dichlorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chlorine atoms can produce various substituted phenyl derivatives .

Scientific Research Applications

Methyl 2-amino-6-(2,3-dichlorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 2-amino-6-(2,3-dichlorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-6-phenyl-4-methyl-6H-1,3-thiazine-5-carboxylate: Lacks the dichloro substitution on the phenyl ring.

    Methyl 2-amino-6-(2-chlorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate: Contains only one chlorine atom on the phenyl ring.

Uniqueness

The presence of two chlorine atoms on the phenyl ring in methyl 2-amino-6-(2,3-dichlorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate enhances its reactivity and potential biological activity compared to similar compounds. This unique substitution pattern can influence the compound’s electronic properties and interactions with molecular targets .

Properties

Molecular Formula

C13H12Cl2N2O2S

Molecular Weight

331.2 g/mol

IUPAC Name

methyl 2-amino-6-(2,3-dichlorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate

InChI

InChI=1S/C13H12Cl2N2O2S/c1-6-9(12(18)19-2)11(20-13(16)17-6)7-4-3-5-8(14)10(7)15/h3-5,11H,1-2H3,(H2,16,17)

InChI Key

TXLCFGPLTWLGAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(SC(=N1)N)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC

Origin of Product

United States

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